molecular formula C11H11NO2 B043718 4-Benzyloxy-3-pyrrolin-2-one CAS No. 113896-95-0

4-Benzyloxy-3-pyrrolin-2-one

Cat. No. B043718
CAS RN: 113896-95-0
M. Wt: 189.21 g/mol
InChI Key: FIPLVTFTJOOADU-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-pyrrolin-2-one, commonly known as BPO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It is a versatile molecule that exhibits a range of biological activities and has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

BPO has been extensively studied for its potential therapeutic applications. It exhibits a range of biological activities, including antitumor, antibacterial, antifungal, anti-inflammatory, and antiviral activities. BPO has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. It also exhibits potent antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Furthermore, BPO has been shown to inhibit the growth of several fungi, including Candida albicans and Aspergillus fumigatus.

Mechanism of Action

The mechanism of action of BPO is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cell proliferation, inflammation, and infection. BPO has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. Furthermore, BPO has been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling.
Biochemical and Physiological Effects:
BPO exhibits a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Furthermore, BPO has been shown to inhibit the growth of biofilms, which are communities of microorganisms that are resistant to antibiotics.

Advantages and Limitations for Lab Experiments

BPO has several advantages for lab experiments. It is a relatively simple molecule to synthesize and is readily available. It exhibits a range of biological activities, making it a versatile molecule for studying various biological processes. However, BPO also has some limitations. It is a relatively unstable molecule and can degrade over time, making it difficult to store. Furthermore, BPO has low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on BPO. One area of research is the development of BPO derivatives with improved stability and solubility. Another area of research is the study of the mechanism of action of BPO, particularly its interactions with enzymes and signaling pathways. Furthermore, future research could focus on the development of BPO-based therapies for cancer, inflammation, and infection. Finally, the potential use of BPO as a diagnostic tool for cancer and other diseases could also be explored.
Conclusion:
In conclusion, 4-Benzyloxy-3-pyrrolin-2-one is a versatile molecule that exhibits a range of biological activities and has potential therapeutic applications. It is a relatively simple molecule to synthesize and has been extensively studied for its biological effects. However, further research is needed to fully understand the mechanism of action of BPO and its potential therapeutic applications.

properties

CAS RN

113896-95-0

Product Name

4-Benzyloxy-3-pyrrolin-2-one

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

3-phenylmethoxy-1,2-dihydropyrrol-5-one

InChI

InChI=1S/C11H11NO2/c13-11-6-10(7-12-11)14-8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,12,13)

InChI Key

FIPLVTFTJOOADU-UHFFFAOYSA-N

SMILES

C1C(=CC(=O)N1)OCC2=CC=CC=C2

Canonical SMILES

C1C(=CC(=O)N1)OCC2=CC=CC=C2

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.7 g of 4-methoxy-3-pyrrolin-2-one and 10.8 g of benzyl alcohol were mixed with 0.4 g of methane sulfonic acid and stirred for 24 hours at 80° C. and 20 mbars. Then the reaction solution was mixed with 50 ml of ice water and 100 ml of methylene chloride and neutralized with 4 ml of saturated NaHCO3 solution. The aqueous phase was extracted twice more with 50 ml each of methylene chloride. After drying of the organic phase over Na2SO4 and distilling off of the solvent, the residue was mixed with 150 ml of ice water, heated to 100° C. and 100 ml of water-benzyl alcohol was azeotropically distilled off. The crystals precipitated during the cooling were recrystallized hot from 50 ml of toluene. 6.7 g of white, crystalline product with a melting point of 147° to 148° was obtained. For the product:
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

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